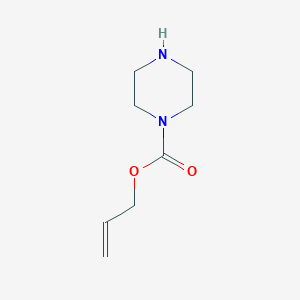

哌嗪-1-羧酸烯丙酯

描述

Piperazine-1-carboxylic acid allyl ester is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. While the provided papers do not directly discuss piperazine-1-carboxylic acid allyl ester, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest due to their prevalence in pharmacologically active compounds. The papers describe various synthetic routes to create piperazine derivatives with different substituents. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation . Another approach involved a Pd-catalyzed carboamination reaction to create cis-2,6-disubstituted piperazines . These methods highlight the versatility of synthetic strategies to modify the piperazine core, which could be applicable to the synthesis of piperazine-1-carboxylic acid allyl ester.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The papers discuss the crystal packing of piperazinediones derived from specific carboxylic acids and the importance of stereochemistry in the resulting compounds . The supramolecular organization in crystals was determined by X-ray crystallography, revealing preferences for certain arene interactions . These findings suggest that the molecular structure of piperazine-1-carboxylic acid allyl ester would also be significant in determining its properties and potential applications.

Chemical Reactions Analysis

Chemical reactions involving piperazine derivatives are diverse. The papers describe the use of piperazine derivatives as catalysts, such as l-piperazine-2-carboxylic acid derived N-formamides, which showed high enantioselectivity in the hydrosilylation of N-aryl imines . This indicates that piperazine-1-carboxylic acid allyl ester could potentially participate in or catalyze specific chemical reactions, depending on its functional groups and stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. The synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters, for example, resulted in compounds with different diastereomeric ratios that could be separated chromatographically . These properties are essential for the application of piperazine derivatives in drug discovery and other fields. Although the papers do not directly address the properties of piperazine-1-carboxylic acid allyl ester, similar analytical techniques and considerations would likely apply to this compound as well.

科学研究应用

合成与表征

- 哌嗪-1-羧酸烯丙酯用于不饱和哌嗪化合物的合成,其中涉及与酰化反应基团的反应。例如,甲基丙烯酰哌嗪是一种衍生物,它是通过甲基丙烯酸酐与哌嗪反应合成的,从而以中等到良好的收率产生各种不饱和哌嗪 (Sari, Ünalan, & Yılmaz, 2019).

药理学研究中的分析

- 哌嗪衍生物,包括哌嗪-1-羧酸烯丙酯,已对其药理特性和代谢物进行了分析。例如,TM-208是一种具有抗癌活性的合成化合物,其在大鼠血浆和组织中的代谢物进行了研究,提供了对药物代谢和分布的见解 (Jiang, Ling, Han, Li, & Cui, 2007).

药用应用

- 哌嗪-1-羧酸烯丙酯的衍生物因其潜在的药用价值而受到探索。一项研究重点关注哌嗪衍生物 LQFM008 及其在小鼠中的抗焦虑样作用,表明其具有开发新治疗剂的潜力 (de Brito 等人,2012).

化学合成和药物开发

- 哌嗪-1-羧酸烯丙酯在合成各种哌嗪衍生物中发挥着重要作用。这些化合物被用作平行库合成的支架或新型哌嗪化合物的中间体,拓宽了化学多样性和在药物开发中的应用 (Chamakuri, Jain, Reddy Guduru, Arney, MacKenzie, Santini, & Young, 2018).

抗伤害感受和抗炎活性

- 哌嗪衍生物,包括哌嗪-1-羧酸烯丙酯,已对其抗伤害感受和抗炎活性进行了研究。研究表明,这些化合物可以作为镇痛和抗炎药的候选药物,突出了它们在疼痛管理和炎症治疗中的潜力 (Silva 等人,2015).

催化和化学反应

- 哌嗪-1-羧酸烯丙酯衍生物已开发为各种化学反应的催化剂。例如,它们已被用作 N-芳基亚胺氢硅烷化的路易斯碱催化剂,表现出高对映选择性并产生广泛的底物,这对于化学合成工艺非常重要 (Wang, Cheng, Wu, Wei, & Sun, 2006).

作用机制

Target of Action

Piperazine-1-carboxylic acid allyl ester is a derivative of piperazine . Piperazine and its derivatives are known to target the GABA (gamma-aminobutyric acid) receptors . GABA receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Piperazine-1-carboxylic acid allyl ester, like other piperazine derivatives, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Given its action on gaba receptors, it can be inferred that it influences the gabaergic system and related neurotransmission pathways .

Pharmacokinetics

Piperazine derivatives are generally known to be well-absorbed and distributed in the body

Result of Action

The primary result of Piperazine-1-carboxylic acid allyl ester’s action is the modulation of GABA receptor activity, leading to changes in neuronal excitability . This can have various effects depending on the specific context and location of these receptors in the body.

属性

IUPAC Name |

prop-2-enyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-7-12-8(11)10-5-3-9-4-6-10/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGKZHBIXGYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615889 | |

| Record name | Prop-2-en-1-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-1-carboxylic acid allyl ester | |

CAS RN |

55389-48-5 | |

| Record name | Prop-2-en-1-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

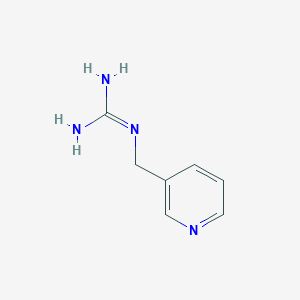

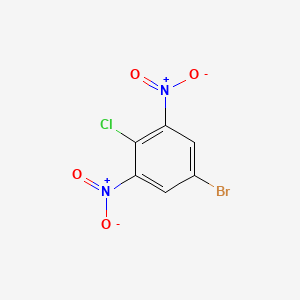

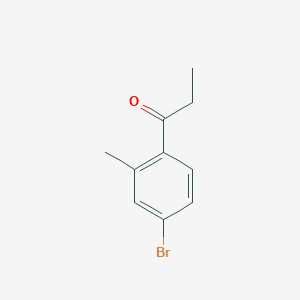

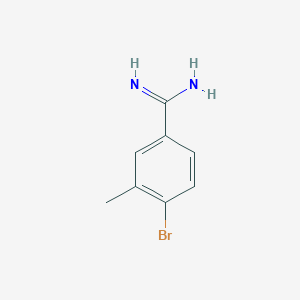

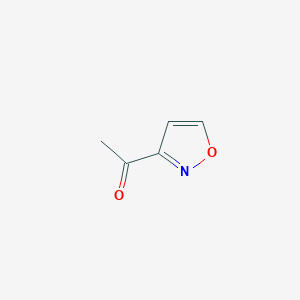

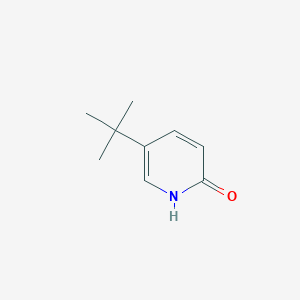

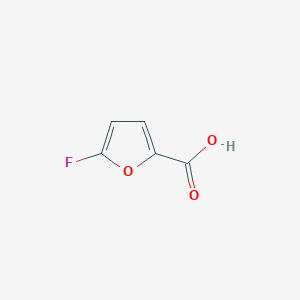

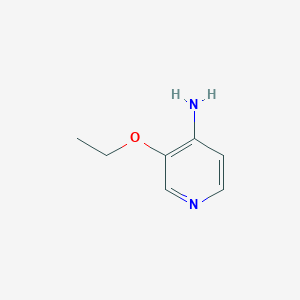

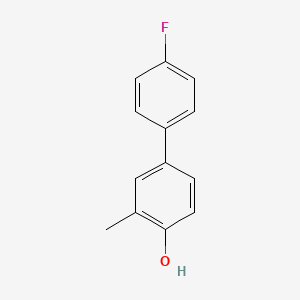

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。